1-Ethoxyoctane
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Overview
Description
1-Ethoxyoctane, also known as ethyl octyl ether, is an organic compound with the molecular formula C10H22O. It is a colorless liquid that is used in various chemical applications. The compound is characterized by its ether functional group, which consists of an oxygen atom connected to two alkyl groups.
Preparation Methods
1-Ethoxyoctane can be synthesized through several methods. One common synthetic route involves the reaction of octanol with ethyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of octanol is replaced by the ethoxy group from ethyl iodide. Industrial production methods may involve similar reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
1-Ethoxyoctane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions are less common for ethers, but under specific conditions, the compound can be reduced to form alcohols.
Substitution: The ether bond in this compound can be cleaved under acidic conditions, leading to the formation of octanol and ethanol.
Common reagents and conditions used in these reactions include strong acids for cleavage, oxidizing agents for oxidation, and reducing agents for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethoxyoctane has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis. Its ether functional group makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound can be used to study the effects of ethers on biological systems, including their interactions with enzymes and cell membranes.
Medicine: While not commonly used directly in medicine, derivatives of this compound may be explored for their potential therapeutic properties.
Industry: It is used in the formulation of various industrial products, including lubricants, surfactants, and plasticizers.
Mechanism of Action
The mechanism by which 1-ethoxyoctane exerts its effects depends on its interactions with other molecules. As an ether, it can act as a solvent, facilitating the dissolution and reaction of other compounds. Its molecular targets and pathways are primarily related to its ability to stabilize transition states and intermediates in chemical reactions.
Comparison with Similar Compounds
1-Ethoxyoctane can be compared with other ethers such as:
Diethyl ether: A common laboratory solvent with a lower boiling point and higher volatility.
1-Methoxyoctane: Similar in structure but with a methoxy group instead of an ethoxy group, leading to different physical and chemical properties.
1-Butoxyoctane: Another ether with a butoxy group, which affects its solubility and reactivity.
The uniqueness of this compound lies in its specific alkyl chain length and ethoxy group, which confer distinct properties and applications compared to other ethers.
Biological Activity
1-Ethoxyoctane (also known as ethyl octyl ether) is a compound with the molecular formula C10H22O. Its synthesis involves the reaction between ethanol and 1-octanol, leading to a product that has garnered interest for its potential biological activities and applications in various fields, including fuel technology and medicinal chemistry.
This compound is classified as an ether, specifically a linear ether, which can be produced through bimolecular dehydration reactions. The reaction typically employs acidic catalysts, such as ion-exchange resins, which facilitate the formation of ethers from alcohols. The general reaction can be summarized as follows:
This synthesis route not only highlights the compound's chemical versatility but also its potential as an additive in biofuels due to its favorable properties, including a high cetane number and good lubricity .
Biological Activity
The biological activity of this compound has not been extensively studied in isolation; however, its structural characteristics suggest several potential activities based on related compounds and functional groups. Ethers are generally known for their solvent properties and can exhibit various degrees of biological activity depending on their structure.
Potential Biological Activities
- Antimicrobial Properties : Ethers similar to this compound have been reported to possess antimicrobial activities. This is particularly relevant in the context of developing new antiseptics or preservatives in pharmaceuticals and cosmetics.
- Solvent Effects : As a solvent, this compound may influence the solubility and stability of various bioactive compounds, potentially enhancing their effectiveness in formulations.
- Biofuel Applications : The use of this compound as a biofuel component may indirectly contribute to health benefits by reducing emissions when used in diesel engines compared to traditional fossil fuels .
Study on Chemical Equilibria
A significant study investigated the equilibrium constants for the liquid-phase reaction between ethanol and 1-octanol to form this compound. This research provided insights into optimizing conditions for maximum yield, which is crucial for industrial applications .
Kinetic Studies
Another important research project focused on the kinetics of ethyl octyl ether formation using Amberlyst 70 as a catalyst. The findings indicated that reaction conditions significantly affect the yield and purity of this compound, emphasizing the need for precise control in synthetic processes .
Summary Table of Biological Activities
Properties
CAS No. |
929-61-3 |
---|---|
Molecular Formula |
C10H22O |
Molecular Weight |
158.28 g/mol |
IUPAC Name |
1-ethoxyoctane |
InChI |
InChI=1S/C10H22O/c1-3-5-6-7-8-9-10-11-4-2/h3-10H2,1-2H3 |
InChI Key |
WJVJBXHEMGVIMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOCC |
Origin of Product |
United States |
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